molecular formula C20H36N4O2 B4901963 1-Propan-2-yl-3-[[3-[(propan-2-ylcarbamoylamino)methyl]-1-adamantyl]methyl]urea

1-Propan-2-yl-3-[[3-[(propan-2-ylcarbamoylamino)methyl]-1-adamantyl]methyl]urea

Cat. No.: B4901963
M. Wt: 364.5 g/mol
InChI Key: DSXYOBRBOMASQN-UHFFFAOYSA-N
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Description

1-Propan-2-yl-3-[[3-[(propan-2-ylcarbamoylamino)methyl]-1-adamantyl]methyl]urea is a complex organic compound with a unique structure that includes adamantyl and urea moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Propan-2-yl-3-[[3-[(propan-2-ylcarbamoylamino)methyl]-1-adamantyl]methyl]urea typically involves multiple steps. One common approach is the reaction of 1-adamantylamine with isocyanate derivatives under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The intermediate products are then further reacted with propan-2-yl derivatives to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Purification steps such as recrystallization and chromatography are often employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-Propan-2-yl-3-[[3-[(propan-2-ylcarbamoylamino)methyl]-1-adamantyl]methyl]urea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like halides, amines, and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

1-Propan-2-yl-3-[[3-[(propan-2-ylcarbamoylamino)methyl]-1-adamantyl]methyl]urea has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 1-Propan-2-yl-3-[[3-[(propan-2-ylcarbamoylamino)methyl]-1-adamantyl]methyl]urea involves its interaction with specific molecular targets. The adamantyl moiety is known to enhance the compound’s ability to penetrate biological membranes, while the urea group can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-Adamantylurea: A simpler analog with similar structural features.

    Propan-2-ylcarbamoyl derivatives: Compounds with similar functional groups but different core structures.

Uniqueness

1-Propan-2-yl-3-[[3-[(propan-2-ylcarbamoylamino)methyl]-1-adamantyl]methyl]urea is unique due to its combination of adamantyl and urea moieties, which confer specific properties such as enhanced stability and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-propan-2-yl-3-[[3-[(propan-2-ylcarbamoylamino)methyl]-1-adamantyl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H36N4O2/c1-13(2)23-17(25)21-11-19-6-15-5-16(7-19)9-20(8-15,10-19)12-22-18(26)24-14(3)4/h13-16H,5-12H2,1-4H3,(H2,21,23,25)(H2,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSXYOBRBOMASQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)NCC12CC3CC(C1)CC(C3)(C2)CNC(=O)NC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H36N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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